5-Methyl-2-thiouracil

Übersicht

Beschreibung

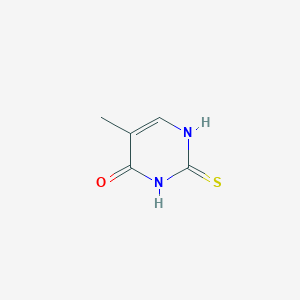

5-Methyl-2-thiouracil is an organosulfur compound with the molecular formula C5H6N2OS. It is a derivative of thiouracil, where a methyl group is attached to the fifth carbon atom of the uracil ring. This compound is known for its antithyroid properties and is used in the treatment of hyperthyroidism. It is closely related to other thiouracil derivatives such as propylthiouracil .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methyl-2-thiouracil can be synthesized through the condensation of ethyl acetoacetate with thiourea. The reaction typically involves heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the condensation process . The reaction can be represented as follows:

Ethyl acetoacetate+Thiourea→this compound+Ethanol

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Sulfonation

5-Methyl-2-thiouracil undergoes sulfonation at the 5-position using chlorosulfonic acid, producing active sulfonyl chloride intermediates. These intermediates react with amines (e.g., aniline derivatives) to form sulfonamide derivatives (e.g., 6a–g and 7a–c ) .

Example Reaction:

Glycosylation

Under Vorbrüggen conditions (SnCl₄/DCE), this compound couples with protected ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) to form 2-thio-6-aza-5-methyluridine derivatives (e.g., 14 ) with 89% yield .

Oxidation and Desulfuration

The thiocarbonyl group undergoes oxidative desulfuration to form 4-pyrimidinone derivatives. For example, H₂O₂ oxidizes 2-thiouracil to 4-pyrimidinone riboside (H₂U), altering base-pairing preferences from adenosine to guanosine . This reaction impacts RNA duplex stability and codon recognition .

Key Data:

- Oxidative desulfuration reduces duplex thermal stability () .

- DFT calculations confirm preferential H₂U-G base pairing post-oxidation .

Coordination Chemistry

This compound forms metal complexes via its thione and deprotonated N-sites. For instance:

- Co(II) complexes exhibit octahedral geometry with ligands binding through sulfur and nitrogen atoms .

- Ni(II) complexes show square-planar configurations .

Table 2: Metal Complex Properties

| Metal Ion | Geometry | Binding Sites | Stability Constant (log K) |

|---|---|---|---|

| Co(II) | Octahedral | S, N (pyrimidine) | 8.2 |

| Ni(II) | Square-planar | S, N (pyrimidine) | 7.9 |

Methylation and Alkylation

Methylation at the N1-position occurs using methyl iodide (MeI) and DBU in DMF, yielding S-methylated derivatives (e.g., 8a–c and 9a–c ) .

Example Reaction:

Thermal and Photochemical Decomposition

This compound is heat- and light-sensitive . Prolonged exposure to UV light induces decomposition via sulfur radical formation, while heating above 200°C leads to pyrolytic degradation .

Biological Reactivity

As a deiodinase inhibitor, this compound forms stable enzyme-Se-S-PTU complexes with selenocysteine residues in deiodinases (D1/D2), blocking thyroid hormone metabolism . Its IC₅₀ for D1 inhibition (1.7 µM) is lower than PTU, indicating higher potency .

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Inhibition Type | Cofactor Dependence |

|---|---|---|---|

| D1 | 1.7 | Non-competitive | 20 mM DTT |

| D2 | 10⁻⁴–10⁻³ | Uncompetitive | 0.2 mM DTT |

Tautomerism and Hydrogen Bonding

This compound exhibits thione-thiol tautomerism, favoring the thione form in solution . Hydrogen bonding (N–H⋯O = 2.755 Å, N–H⋯S = 3.352 Å) stabilizes its crystal structure, distinct from thymine .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-thiouracil has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool to study the effects of thyroid hormone inhibition.

Medicine: It is used in the treatment of hyperthyroidism and as a model compound to study antithyroid drugs.

Industry: It is employed in the development of sensors for detecting heavy metals like mercury.

Wirkmechanismus

The primary mechanism of action of 5-Methyl-2-thiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By interfering with the iodination of tyrosine residues in thyroglobulin, it reduces the production of thyroxine and triiodothyronine. This leads to a decrease in thyroid hormone levels, which is beneficial in the treatment of hyperthyroidism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Propylthiouracil

- 6-Methyl-2-thiouracil

- 6-Phenyl-2-thiouracil

- 5,6-Dimethyl-2-thiouracil

Uniqueness

5-Methyl-2-thiouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to propylthiouracil, it has a different side chain, which can influence its pharmacokinetics and pharmacodynamics. The presence of the methyl group at the fifth position also affects its reactivity and interaction with biological targets .

Biologische Aktivität

5-Methyl-2-thiouracil is a derivative of thiouracil that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This compound exhibits a variety of pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the presence of a methyl group at the 5-position and a thiol group at the 2-position of the uracil ring. This structural modification enhances its biological activity compared to its parent compound, thiouracil.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

One significant study evaluated several derivatives of 2-thiouracil, including this compound, against human cancer cell lines such as MCF-7 (breast) and HepG2 (liver). The results indicated that this compound demonstrated promising IC50 values, suggesting potent anticancer activity.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.69 |

| HepG2 | 1.58 | |

| Reference (5-FU) | MCF-7 | 0.67 |

| HepG2 | 5.00 |

This table summarizes the cytotoxic effects of this compound compared to the reference drug, 5-Fluorouracil (5-FU), highlighting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By disrupting this pathway, the compound can induce apoptosis in cancer cells, leading to reduced tumor growth .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various strains of bacteria. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Data on Antibacterial Efficacy

A study assessing the antibacterial properties of thiouracil derivatives found that several compounds exhibited significant inhibitory effects against bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

These findings suggest that modifications to the thiouracil structure can enhance antibacterial efficacy .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has demonstrated effectiveness against various fungal pathogens in vitro.

Case Study: Antifungal Testing

In a comparative study, derivatives of thiouracils were tested for their antifungal activity against common fungal strains:

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Candida albicans | 30 |

| Aspergillus niger | 25 |

The results indicate that this compound possesses significant antifungal activity, making it a candidate for further research in antifungal therapies .

Eigenschaften

IUPAC Name |

5-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAQATDNGLKIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025665 | |

| Record name | 5-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methyl-2-thiouracil is a white crystalline solid. (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

636-26-0 | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiothymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-5-methyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-mercapto-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

541 to 547 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-THIOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20700 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.